4-Heptylbenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

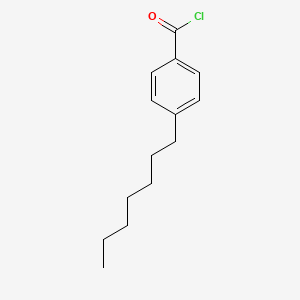

Structure

3D Structure

Properties

IUPAC Name |

4-heptylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTFLTOKFXTJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068559 | |

| Record name | Benzoyl chloride, 4-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-96-7 | |

| Record name | 4-Heptylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-heptylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Heptylbenzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptylbenzoyl chloride (CAS No: 50606-96-7) is a specialized acyl chloride derivative that serves as a critical intermediate and building block in various fields of chemical synthesis. Its bifunctional nature, combining a reactive acyl chloride group with a lipophilic heptyl chain attached to an aromatic core, makes it a valuable reagent in the development of pharmaceuticals, liquid crystals, and specialty polymers. This guide provides a comprehensive overview of its core physical and chemical properties, details a robust laboratory-scale synthesis protocol, explores its reactivity through the lens of reaction mechanisms, and outlines essential safety and handling procedures. The information herein is synthesized to provide researchers and drug development professionals with the technical insights required for its effective application.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic acyl chloride. The presence of the electron-withdrawing oxygen and chlorine atoms renders the carbonyl carbon highly electrophilic, making it the primary site of chemical reactivity.[1] The long heptyl chain imparts significant nonpolar character, influencing its solubility and its utility in modifying the lipophilicity of target molecules.

Table 1: Core Identifiers and Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 50606-96-7 | [2][3][4] |

| Molecular Formula | C₁₄H₁₉ClO | [4][5][] |

| Molecular Weight | 238.75 g/mol | [2][5][] |

| Appearance | Clear, colorless to light yellow/brown liquid | [2][3][4] |

| Density | 1.002 g/mL at 25 °C | [2][3] |

| Boiling Point | 111 °C at 0.2 mmHg | [3] |

| Refractive Index (n²⁰/D) | 1.5218 | [2][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| InChI Key | WHTFLTOKFXTJGV-UHFFFAOYSA-N | [2][5] |

| SMILES | CCCCCCCc1ccc(cc1)C(Cl)=O | [2] |

| Sensitivity | Moisture and air sensitive |[3][4][7] |

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the reactivity of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and readily engage with a wide array of nucleophiles.[1][8]

The Nucleophilic Acyl Addition-Elimination Mechanism

The characteristic reaction of acyl chlorides is nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism.[9][10]

-

Nucleophilic Addition: A nucleophile (Nu:) attacks the highly electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[8][9]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group—the chloride ion (Cl⁻).[8][9]

The overall result is the substitution of the chloride with the incoming nucleophile.[9] This robust and high-yield reaction makes this compound an excellent acylating agent.

Detailed Experimental Protocol

Causality: This procedure uses thionyl chloride in excess to drive the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent. The final purification by vacuum distillation is essential because the product has a high boiling point, and heating to its atmospheric boiling point could cause decomposition.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-heptylbenzoic acid (1.0 eq). The system must be kept under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent and product. [7]2. Reagent Addition: Add excess thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask, followed by a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction must be performed in a well-ventilated fume hood.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a suitable trap).

-

Purification: The crude residual oil is purified by fractional distillation under high vacuum. [11]Collect the fraction corresponding to this compound (b.p. 111 °C at 0.2 mmHg). [3]The final product should be a clear liquid.

Applications in Research and Drug Development

This compound is not just a laboratory curiosity; it is a strategic building block for creating complex molecules with tailored properties.

-

Pharmaceutical Synthesis: Its primary role is as an acylating agent. It can be used to attach the 4-heptylbenzoyl moiety to a parent drug molecule containing a hydroxyl or amine group. This modification significantly increases the lipophilicity of the parent drug, which can be a key strategy to improve its membrane permeability, alter its pharmacokinetic profile, or develop long-acting injectable formulations. An example includes its use in synthesizing 3-O-acyl derivatives of betulinic acid, a compound with potential therapeutic properties. [2]* Materials Science: The rigid aromatic core combined with the flexible alkyl chain makes this compound and its derivatives suitable for the synthesis of liquid crystals and specialty polymers.

-

Organic Synthesis: It serves as a versatile intermediate for preparing ketones, esters, and amides where a 4-heptylphenyl group is desired. [12]

Safety, Handling, and Storage

Due to its high reactivity, this compound presents significant handling risks. Strict adherence to safety protocols is mandatory.

-

Hazard Profile:

-

H314: Causes severe skin burns and eye damage. [2][4] * H335: May cause respiratory irritation. [2] * It is classified as a corrosive material. [7]* Reactivity Hazards: Reacts violently with water, bases, alcohols, and amines. [7]Contact with water liberates toxic and corrosive hydrogen chloride gas. [4][7]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a full-face shield are required. [2][7] * Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®).

-

Skin and Body Protection: A chemical-resistant apron or lab coat is necessary. Ensure full body coverage.

-

Respiratory Protection: All handling must be done in a certified chemical fume hood. If there is a risk of exposure, a NIOSH-approved respirator with a filter for acid gases and organic vapors (e.g., type ABEK) is required. [2]* Handling:

-

Always work under an inert, anhydrous atmosphere (e.g., nitrogen or argon). [4][7] * Avoid all contact with skin, eyes, and clothing. [4] * Keep away from incompatible materials such as water, bases, and alcohols. [7]* Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials (Storage Class 8A). [2][7] * Store under an inert atmosphere to maintain product integrity. [4]

-

Expected Spectroscopic Characteristics

While experimental spectra are not widely published, the structure of this compound allows for a reliable prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A very strong and sharp absorption band is expected at a high wavenumber, typically ~1780-1800 cm⁻¹ , which is characteristic of an aromatic acyl chloride.

-

C-Cl Stretch: A band in the region of ~650-850 cm⁻¹ .

-

Aromatic C=C Stretches: Peaks around ~1600 cm⁻¹ and 1450-1500 cm⁻¹ .

-

Aliphatic C-H Stretches: Multiple peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ).

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):

-

Aromatic Protons: The para-substituted pattern will show two distinct signals, each integrating to 2H. They will appear as doublets in the downfield region (δ ~7.5-8.2 ppm ). The protons ortho to the electron-withdrawing carbonyl group will be the most downfield.

-

Aliphatic Protons (Heptyl Chain):

-

A triplet at δ ~2.7-2.9 ppm (2H), corresponding to the benzylic methylene group (-CH₂-Ar).

-

A multiplet at δ ~1.6-1.7 ppm (2H) for the next methylene group.

-

A broad multiplet at δ ~1.2-1.4 ppm (8H) for the remaining methylene groups.

-

A triplet at δ ~0.8-0.9 ppm (3H) for the terminal methyl group (-CH₃).

-

-

-

¹³C NMR Spectroscopy (in CDCl₃):

-

Carbonyl Carbon: A signal in the δ ~165-175 ppm region.

-

Aromatic Carbons: Four signals are expected due to symmetry.

-

Aliphatic Carbons: Seven distinct signals for the heptyl chain carbons.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z 238 . Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak will be observed at m/z 240 with an intensity approximately one-third that of the M⁺ peak.

-

Key Fragmentation: A prominent peak corresponding to the loss of the chlorine atom ([M-Cl]⁺) at m/z 203 . Further fragmentation will occur along the heptyl chain.

-

References

-

Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

chemcool. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

-

BYJU'S. (n.d.). Friedel-Crafts Acylation Reaction. [Link]

-

Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. [Link]

-

Filo. (2023). Describe the nucleophilic substitution reaction of acyl chlorides. [Link]

-

Chemguide. (n.d.). friedel-crafts acylation of benzene. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. [Link]

-

Angene Chemical. (n.d.). 4-N-Heptylbenzoyl chloride(CAS# 50606-96-7). [Link]

-

PubChem. (n.d.). 4-Ethylbenzoyl chloride. [Link]

-

Filo. (2026). Problem 5 presents various spectroscopic data (IR, Mass, 13C NMR, 1H NMR). [Link]

-

PubChem. (n.d.). 4-Phenylbenzoyl chloride. [Link]

-

PrepChem. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Scribd. (n.d.). Chapter 8: NMR and IR Spectroscopy Problems. [Link]

- Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure ?. [Link]

- Google Patents. (n.d.).

-

PrepChem. (n.d.). Preparation of 4-chlorobenzyl chloride. [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. This compound 99 50606-96-7 [sigmaaldrich.com]

- 3. 4-N-HEPTYLBENZOYL CHLORIDE CAS#: 50606-96-7 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. angenesci.com [angenesci.com]

- 7. fishersci.com [fishersci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Describe the nucleophilic substitution reaction of acyl chlorides. | Filo [askfilo.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemimpex.com [chemimpex.com]

4-Heptylbenzoyl chloride chemical structure and IUPAC name

An In-depth Technical Guide to 4-Heptylbenzoyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 50606-96-7), a key chemical intermediate. The document delineates its chemical structure and systematic IUPAC nomenclature. A significant focus is placed on a robust and validated synthetic protocol, explaining the underlying chemical principles and experimental considerations. Furthermore, the guide explores the characteristic reactivity of the acyl chloride moiety, highlighting its applications in organic synthesis, particularly within the context of pharmaceutical and materials science research. Physicochemical properties are tabulated for easy reference, and critical safety and handling protocols are outlined to ensure safe laboratory practice.

Chemical Identity and Molecular Structure

This compound is an organic compound characterized by a benzene ring substituted with a heptyl group and a benzoyl chloride functional group at the para (1,4) positions.

-

IUPAC Name : this compound[1][]

-

CAS Number : 50606-96-7[3]

-

Molecular Formula : C₁₄H₁₉ClO[][3]

-

Molecular Weight : 238.75 g/mol [3]

-

Canonical SMILES : CCCCCCCc1ccc(cc1)C(=O)Cl

-

InChI Key : WHTFLTOKFXTJGV-UHFFFAOYSA-N[1]

The structure consists of a planar benzene ring, which provides rigidity, and a flexible seven-carbon alkyl (heptyl) chain. The long alkyl chain imparts significant lipophilicity to the molecule. The acyl chloride group is a highly reactive functional group, making the compound an excellent acylating agent and a versatile precursor for a variety of derivatives.

Caption: 2D Structure of this compound

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [] |

| Density | 1.002 g/mL at 25 °C | [] |

| Boiling Point | 321.5 °C at 760 mmHg | [] |

| Refractive Index (n20/D) | 1.5218 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Purity | Typically >98.0% | [] |

Synthesis of this compound: A Validated Protocol

The preparation of 4-alkylbenzoyl chlorides can be efficiently achieved through a one-step Friedel-Crafts acylation of the corresponding alkylbenzene. This method is often superior to multi-step sequences that start from alkylacetophenones, as it is more direct and scalable.[4] The following protocol is adapted from established procedures for synthesizing 4-substituted benzoyl chlorides.[4]

Principle of the Method

The synthesis involves the reaction of heptylbenzene with an excess of oxalyl chloride using aluminum chloride (AlCl₃) as a Lewis acid catalyst. Oxalyl chloride serves as the acylating agent. The reaction is performed in a non-polar solvent, such as dichloromethane or carbon disulfide. Using an excess of oxalyl chloride and slow addition of the alkylbenzene substrate helps to minimize the formation of the 4,4'-diheptylbenzophenone byproduct.[4]

Experimental Protocol

Materials:

-

Heptylbenzene

-

Oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

5% Potassium hydroxide (KOH) solution, cold

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

Procedure:

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (connected to a bubbler or trap), and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: In the flask, prepare a solution of oxalyl chloride (1.2 to 1.5 molar equivalents) in anhydrous DCM. Cool the solution to 0-5 °C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (approx. 1.1 molar equivalents) portion-wise to the stirred oxalyl chloride solution. Maintain the temperature below 10 °C during the addition.

-

Substrate Addition: Prepare a solution of heptylbenzene (1.0 molar equivalent) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 20-25 °C.[4] Ambient temperature is optimal to ensure complete reaction while minimizing side products.[4]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by pouring it over crushed ice.

-

Separate the organic layer. Extract the aqueous layer twice with small portions of DCM.

-

Combine the organic layers and wash them with cold 5% KOH solution, followed by two washes with cold water to remove any unreacted acid chloride and catalyst residues.[4]

-

-

Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the DCM solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.[4]

Caption: General Nucleophilic Acyl Substitution Reaction

Applications in Drug Development and Materials Science

The lipophilic heptyl chain combined with the reactive handle of the benzoyl chloride makes this molecule a useful building block.

-

Modulating Pharmacokinetics: In drug development, attaching the 4-heptylbenzoyl group can increase the lipophilicity of a parent molecule. This modification can significantly alter its absorption, distribution, metabolism, and excretion (ADME) properties, potentially improving bioavailability or enabling penetration of the blood-brain barrier. [5]* Liquid Crystals: Long-chain alkyl-substituted aromatic compounds are common structural motifs in liquid crystals. This compound can serve as a precursor for the synthesis of liquid crystalline materials used in displays and optical devices.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazard Classification : Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335). [1]* Personal Protective Equipment (PPE) : Always use appropriate PPE, including a face shield, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All manipulations should be performed inside a certified chemical fume hood.

-

Handling : Avoid inhalation of vapors and contact with skin and eyes. The compound reacts violently with water and other protic solvents, releasing corrosive HCl gas. Therefore, all equipment must be dry, and reactions should be conducted under an inert atmosphere.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents. Storage class 8A (Combustible corrosive hazardous materials) is recommended.

Conclusion

This compound is a versatile chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis via Friedel-Crafts acylation is efficient and scalable. The primary utility of this compound lies in its ability to act as an acylating agent, enabling the introduction of the lipophilic 4-heptylbenzoyl group into a wide array of molecules. This capability makes it a valuable tool for scientists in drug discovery, materials science, and organic synthesis, who can leverage its properties to rationally design and construct novel molecular architectures. Adherence to strict safety protocols is mandatory when handling this corrosive compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13405, 4-Methylbenzoyl Chloride. Available from: [Link]

- Yulitasari, et al. (2012). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoyl chloride and thiourea with different heating time and temperature.

- CN101376627A - Preparation of 4-hydroxybenzoyl chloride. (2009). Google Patents.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84151, 4-Phenylbenzoyl chloride. Available from: [Link]

-

Angene Chemical. (n.d.). 4-N-Heptylbenzoyl chloride (CAS# 50606-96-7). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11051907, 4-hydroxybenzoyl Chloride. Available from: [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 50606-96-7. Retrieved from [Link]

-

Reuman, M., & Epling, G. A. (1989). Benzoyl chloride, 4-pentyl-. Organic Syntheses, 67, 168. Available from: [Link]

Sources

An In-depth Technical Guide to 4-Heptylbenzoyl Chloride (CAS No. 50606-96-7)

Introduction and Strategic Overview

4-Heptylbenzoyl chloride, identified by CAS number 50606-96-7, is a specialized acyl chloride that serves as a critical intermediate in advanced organic synthesis.[][2] Its molecular architecture, featuring a reactive acyl chloride group appended to a benzene ring with a para-substituted heptyl chain, makes it a valuable building block for introducing lipophilic moieties into target molecules. This dual characteristic is of particular interest in drug discovery and material science, where tuning solubility, binding affinity, and pharmacokinetic properties is paramount.

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and handling. The protocols and data herein are designed to be self-validating, empowering researchers to confidently integrate this reagent into their workflows.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective use in experimental design. This compound is a colorless to brown liquid under standard conditions.[][3] Its key properties are summarized below, providing the necessary data for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 50606-96-7 | [4] |

| Molecular Formula | C₁₄H₁₉ClO | [][4][5] |

| Molecular Weight | 238.75 g/mol | [][4] |

| Appearance | Colorless to Brown Liquid | [][3] |

| Density | 1.002 g/mL at 25 °C | |

| Boiling Point | 321.5 °C at 760 mmHg | [] |

| Refractive Index | n20/D 1.5218 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| IUPAC Name | This compound | [][4] |

| SMILES | CCCCCCCC1=CC=C(C=C1)C(=O)Cl | [] |

| InChI Key | WHTFLTOKFXTJGV-UHFFFAOYSA-N | [] |

Synthesis and Mechanistic Insights

The preparation of 4-alkylbenzoyl chlorides is most efficiently achieved via a one-step Friedel-Crafts acylation of the corresponding alkylbenzene. This approach is superior to multi-step sequences that begin with oxidation of an alkylacetophenone, as it is more atom-economical and less lengthy.[6] The direct acylation of heptylbenzene using an excess of a diacyl chloride like oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) provides the target compound in good yield, free of positional isomers.

Causality: The use of excess oxalyl chloride is critical. It serves as both reactant and solvent, minimizing the formation of the major potential by-product, 4,4'-diheptylbenzophenone.[6] The reaction proceeds via an electrophilic acylium ion, which preferentially attacks the electron-rich aromatic ring at the para position due to the steric hindrance of the heptyl group. Conducting the reaction at ambient temperature provides an optimal balance, preventing ketone formation favored at higher temperatures and avoiding incomplete reactions that occur at lower temperatures.[6]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl, CO, and CO₂ to a scrubber). Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). To the dropping funnel, add a solution of heptylbenzene (1.0 equivalent) dissolved in a minimal amount of an inert solvent like dichloromethane.

-

Acylating Agent: Slowly add excess oxalyl chloride (2.0-3.0 equivalents) to the stirred AlCl₃ suspension.

-

Reaction: Cool the flask in an ice bath. Begin the slow, dropwise addition of the heptylbenzene solution from the dropping funnel to the reaction mixture over 1-2 hours. Maintain the temperature between 20-25 °C.

-

Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by slowly pouring it over crushed ice. This will hydrolyze the excess acylating agent and decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution (vent frequently), and finally with brine.[7]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil should be purified by vacuum distillation to yield pure this compound.[6]

Reactivity, Handling, and Storage

The high reactivity of the acyl chloride functional group dictates the stringent handling and storage requirements for this compound. It is a potent electrophile, readily undergoing nucleophilic acyl substitution.

Key Reactivities:

-

Hydrolysis: Reacts violently with water to form 4-heptylbenzoic acid and corrosive hydrogen chloride (HCl) gas. This moisture sensitivity necessitates storage under inert gas.[3]

-

Alcoholysis: Reacts with alcohols to form the corresponding esters.

-

Aminolysis: Reacts with primary and secondary amines to form the corresponding amides.

Caption: General reactivity of this compound with nucleophiles.

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of its vapors, which may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield to protect against severe skin burns and eye damage.[8] A lab coat is mandatory. For operations with a high risk of aerosol generation, a respirator with a suitable filter (e.g., type ABEK) is required.

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[3][9] Store in a cool, dry, and well-ventilated area designated for corrosive materials, away from incompatible substances like water, bases, alcohols, and oxidizing agents.[9][10]

Spectroscopic Characterization Profile

Confirming the identity and purity of this compound is essential. While specific library spectra are not always publicly available, the expected spectroscopic signatures can be reliably predicted based on its functional groups and analogous structures.[11][12][13]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | ~7.9-8.1 ppm (d, 2H): Aromatic protons ortho to C=O. ~7.2-7.4 ppm (d, 2H): Aromatic protons meta to C=O. ~2.6-2.8 ppm (t, 2H): Benzylic -CH₂- group. ~1.5-1.7 ppm (m, 2H): -CH₂- group beta to the ring. ~1.2-1.4 ppm (m, 8H): Remaining four alkyl -CH₂- groups. ~0.8-0.9 ppm (t, 3H): Terminal -CH₃ group. |

| ¹³C NMR (CDCl₃) | ~167-170 ppm: Carbonyl carbon (C=O). ~150-155 ppm & ~130-135 ppm: Quaternary aromatic carbons. ~128-132 ppm & ~127-129 ppm: Protonated aromatic carbons. ~35-40 ppm: Benzylic -CH₂- carbon. ~22-35 ppm: Other alkyl -CH₂- carbons. ~14 ppm: Terminal -CH₃ carbon. |

| FTIR (neat) | ~1770-1810 cm⁻¹ (strong, sharp): Characteristic C=O stretch for an acyl chloride. ~2850-2960 cm⁻¹ (multiple bands): Aliphatic C-H stretching. ~3030-3100 cm⁻¹ (weak): Aromatic C-H stretching. ~1600, ~1480 cm⁻¹: Aromatic C=C ring stretching. |

| Mass Spec. (EI) | m/z 238/240: Molecular ion peaks (M⁺, M⁺+2) showing the characteristic ~3:1 isotopic pattern for chlorine. m/z 203: Loss of Cl radical. m/z 119: Heptyltropylium ion or related fragments. m/z 91: Tropylium ion. |

General Protocol for Spectroscopic Analysis

-

Sample Preparation: For NMR, dissolve 10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12][13] For FTIR, a drop of the neat liquid can be placed between two salt plates (NaCl or KBr). For GC-MS, prepare a dilute solution in a volatile solvent like dichloromethane or ethyl acetate.

-

Data Acquisition: Record spectra on a calibrated spectrometer. For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a higher number of scans (e.g., 1024) is needed due to the low natural abundance of the ¹³C isotope.[12]

-

Data Processing: Process the acquired data using appropriate software. Reference ¹H and ¹³C NMR spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Purification Workflow

Achieving high purity is crucial for subsequent synthetic steps. The primary purification method for this compound, a liquid, is vacuum distillation. This is typically preceded by an aqueous workup to remove water-soluble and acidic/basic impurities.

Caption: Standard workflow for the purification of this compound.

Protocol for Purification

-

Aqueous Workup: As described in the synthesis protocol (Step 7), wash the crude product dissolved in an immiscible organic solvent to remove impurities. The NaHCO₃ wash is particularly important for removing any 4-heptylbenzoic acid formed via hydrolysis.[7]

-

Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent like Na₂SO₄. Filter the solution and concentrate it under reduced pressure.

-

Vacuum Distillation: Set up a vacuum distillation apparatus. It is crucial to use a vacuum pump that can achieve a sufficiently low pressure to allow distillation at a temperature well below the compound's decomposition point. Collect the fraction that distills at the expected boiling point under the applied pressure.

Applications in Research and Development

This compound is primarily used as a reactive intermediate to introduce the 4-heptylbenzoyl group into other molecules. This moiety can significantly alter the physicochemical properties of the parent molecule.

-

Pharmaceutical and Agrochemical Synthesis: In drug discovery, adding a lipophilic tail like the heptyl group can enhance a molecule's ability to cross cell membranes, improve its oral bioavailability, or increase its binding affinity to a biological target. Acyl chlorides are common reagents for creating amides and esters, which are prevalent functional groups in active pharmaceutical ingredients (APIs).[14][15][16] A specific documented use is in the synthesis of a 3-O-acyl derivative by reacting it with betulinic acid.

-

Material Science: The long alkyl chain makes it a precursor for liquid crystals, polymers, and other advanced materials where molecular ordering and solubility in nonpolar media are desired.

Safety and Toxicology Profile

This compound is hazardous and must be handled with care. It is classified as corrosive and can cause severe skin burns and eye damage.[3]

| Hazard Class | GHS Classification |

| Signal Word | Danger |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing vapors. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor. |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its utility in introducing a specific lipophilic acyl group makes it a valuable tool for chemists in pharmaceutical R&D and material science. While its reactivity demands rigorous safety protocols and careful handling, a thorough understanding of its properties, synthesis, and purification, as detailed in this guide, enables its efficient and safe application in creating novel and complex molecules.

References

-

U.S. Environmental Protection Agency (EPA). (n.d.). Benzoyl chloride, 4-heptyl- - Substance Details. Retrieved from [Link]

-

Angene Chemical. (n.d.). 4-N-Heptylbenzoyl chloride. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-n-Heptylbenzoyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]

-

Research Scientific. (n.d.). This compound, 99%. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Ethylbenzoyl chloride - 13C Nuclear Magnetic Resonance (NMR) Spectrum. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

-

NIST/TRC. (2012). 4-methylbenzoyl chloride - Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

Penta chemicals. (2025). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Eycken, E. V., et al. (n.d.). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. SpringerLink. Retrieved from [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin - Madison. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Nitrobenzoyl chloride (CAS 122-04-3). Retrieved from [Link]

-

ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

Oak Ridge National Laboratory. (2018). Purification of Chloride Salts for Concentrated Solar Power Applications. Retrieved from [Link]

Sources

- 2. angenesci.com [angenesci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. scbt.com [scbt.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrabase.com [spectrabase.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Heptylbenzoyl Chloride from 4-Heptylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-heptylbenzoyl chloride from 4-heptylbenzoic acid, a key transformation in the production of various organic molecules. As a valuable intermediate, this compound is utilized in the synthesis of pharmaceuticals and liquid crystals.[1][2] This document will delve into the mechanistic principles, detailed experimental protocols, safety considerations, and analytical techniques pertinent to this chemical conversion.

Theoretical Framework: The Conversion of Carboxylic Acids to Acyl Chlorides

The synthesis of an acyl chloride from a carboxylic acid is a fundamental reaction in organic chemistry, proceeding through nucleophilic acyl substitution.[3] This transformation requires the conversion of the hydroxyl group of the carboxylic acid into a better leaving group.[4] Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), both of which offer distinct advantages.[5][6]

Mechanism with Thionyl Chloride (SOCl₂)

The reaction between a carboxylic acid and thionyl chloride proceeds via a multistep mechanism.[4]

-

Nucleophilic Attack: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[7][8]

-

Intermediate Formation: This initial attack forms a chlorosulfite intermediate, which is highly reactive.[4]

-

Nucleophilic Acyl Substitution: A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon.[4][5]

-

Product Formation: The intermediate collapses, leading to the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][8] The evolution of these gases helps to drive the reaction to completion.[3]

Mechanism with Oxalyl Chloride ((COCl)₂)

The reaction with oxalyl chloride follows a similar, yet distinct, pathway, often catalyzed by N,N-dimethylformamide (DMF).[9][10]

-

Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form a highly electrophilic chloroiminium salt, often referred to as the Vilsmeier reagent.

-

Activation of Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent, forming a reactive O-acylisourea intermediate.

-

Nucleophilic Attack: A chloride ion attacks the carbonyl carbon of this intermediate.

-

Product Formation: The intermediate collapses to yield the desired acyl chloride, carbon dioxide, carbon monoxide, and regenerates the DMF catalyst.[6][11] The gaseous byproducts similarly drive this reaction to completion.[12]

The use of oxalyl chloride is often preferred for its milder reaction conditions and the formation of only gaseous byproducts, which simplifies purification.[12]

Experimental Protocol: Synthesis of this compound

This section details a laboratory-scale procedure for the synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).[13][14]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Heptylbenzoic acid | ≥98% | Commercially Available |

| Oxalyl chloride | ≥98% | Commercially Available[15] |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available[15] |

| Dichloromethane (DCM) | Anhydrous | Commercially Available[15] |

| Anhydrous Sodium Sulfate | Reagent | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add 4-heptylbenzoic acid.

-

Solvent and Catalyst Addition: Add anhydrous dichloromethane to dissolve the starting material, followed by a catalytic amount of anhydrous N,N-dimethylformamide.[15]

-

Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add oxalyl chloride dropwise from the dropping funnel over a period of 30-60 minutes.[15] Vigorous gas evolution (CO₂ and CO) will be observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the gas evolution ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude this compound will remain as an oil.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product as a colorless liquid.[1][]

Safety Precautions

Working with the reagents involved in this synthesis requires strict adherence to safety protocols to mitigate potential hazards.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[13] It reacts violently with water, releasing toxic gases.[13][17] Always handle in a chemical fume hood and wear appropriate PPE, including gloves, lab coat, and eye protection.[13][14] In case of contact, immediately flush the affected area with copious amounts of water.[17][18]

-

Oxalyl Chloride ((COCl)₂): Also corrosive and toxic. It reacts with water to produce hydrochloric acid, carbon dioxide, and carbon monoxide.[9] Similar handling precautions as with thionyl chloride are necessary.[19]

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

-

General Precautions: Ensure that all glassware is dry before use to prevent violent reactions with the chlorinating agents. A risk assessment should be conducted before commencing any experimental work.[1]

Characterization and Quality Control

The purity and identity of the synthesized this compound must be confirmed using various analytical techniques.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching absorption, which typically appears at a high frequency around 1800 cm⁻¹.[3] The absence of a broad O-H stretch from the carboxylic acid starting material is also a key indicator of a successful reaction.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the carbon adjacent to the carbonyl group will show a characteristic downfield shift.

-

¹³C NMR: The carbonyl carbon will exhibit a resonance in the range of 160-180 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. A prominent peak corresponding to the formation of the acylium ion is often observed.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Due to the high reactivity of acyl chlorides, direct analysis can be challenging.[20] Derivatization with a suitable reagent, such as 2-nitrophenylhydrazine, followed by HPLC analysis can be an effective method for determining purity and quantifying residual acyl chlorides.[20][21]

Conclusion

The synthesis of this compound from 4-heptylbenzoic acid is a robust and well-established chemical transformation. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent will depend on the specific requirements of the synthesis, including scale, desired purity, and sensitivity of other functional groups present in the molecule. Adherence to strict safety protocols and thorough analytical characterization are paramount to ensure a safe and successful synthesis.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]

-

Reactivity: substitution at carboxyl. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]

-

International Chemical Safety Cards. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

-

PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.

- Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.

-

Angene Chemical. (n.d.). 4-N-Heptylbenzoyl chloride(CAS# 50606-96-7 ). Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-正庚基苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. nj.gov [nj.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 17. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Material Safety Data Sheet (MSDS) for 4-Heptylbenzoyl chloride

An In-depth Technical Guide to the Material Safety of 4-Heptylbenzoyl Chloride

This guide provides a comprehensive analysis of the safety, handling, and emergency protocols for this compound (CAS No. 50606-96-7). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer in-depth, field-proven insights. The protocols herein are structured to be self-validating, explaining the causality behind each recommendation to ensure the highest standards of laboratory safety and scientific integrity.

Compound Identification and Core Properties

This compound is an acyl chloride functionalized with a C7 alkyl chain. This structure makes it a valuable intermediate in organic synthesis, particularly for introducing the 4-heptylbenzoyl moiety into larger molecules, such as in the development of liquid crystals or as a derivatizing agent for complex natural products.[1] Its utility, however, is predicated on its reactivity, which in turn dictates its significant handling requirements.

Table 1: Chemical Identification and Key Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 50606-96-7 | [2][3][4] |

| Molecular Formula | C₁₄H₁₉ClO | [2][4][5] |

| Molecular Weight | 238.75 g/mol | [2][6] |

| Appearance | Colorless to brown liquid | [5][] |

| Density | ~1.002 g/mL at 25 °C | [6][8] |

| Refractive Index | n20/D ~1.5218 | [6][9] |

| Boiling Point | 111 °C at 0.2 mmHg | [8] |

| Flash Point | 113 °C (235.4 °F) - Closed Cup | [6] |

| Synonyms | p-Heptylbenzoyl chloride, Benzoyl chloride, 4-heptyl- |[3][10] |

Hazard Identification and GHS Classification

The primary hazard associated with this compound stems from its acyl chloride functional group. This group is highly electrophilic and reacts readily with nucleophiles, including water. This reactivity is the basis for its severe corrosive properties.

Table 2: GHS Hazard and Precautionary Statements

| Code | Hazard Statement / Precautionary Statement | Classification |

|---|---|---|

| H314 | Causes severe skin burns and eye damage. | Skin Corrosion 1B, Eye Damage 1[6][11] |

| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity (Single Exposure) 3[6][11] |

| P261 | Avoid breathing mist/vapors. | Prevention[6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention[6] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | Response[5][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response[5][6] |

| P310 | Immediately call a POISON CENTER or doctor/physician. | Response[5] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | Storage[5][12] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | Disposal[5] |

Expert Insight: The classification "Skin Corrosion 1B" indicates that the material can cause irreversible skin damage after an exposure of up to 1 hour. This necessitates immediate and thorough decontamination in case of contact. The respiratory irritation (H335) is not just from the compound itself but also from the hydrogen chloride (HCl) gas that is rapidly formed upon contact with moisture in the respiratory tract.[5][13][14]

Safe Handling and Storage Protocols

Proper handling and storage are critical to mitigate the risks associated with this compound. The core principle is the strict exclusion of moisture.

Step-by-Step Handling Protocol:

-

Work Area Preparation: All manipulations must be conducted within a certified chemical fume hood to control vapor exposure.[15] The work surface should be clear of clutter and incompatible materials.

-

Inert Atmosphere Operations: Due to its high moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon).[5][15][16] This prevents hydrolysis, which degrades the reagent and produces corrosive HCl gas.[14][17]

-

Dispensing: Use oven-dried glassware and syringes for transfers. A positive pressure of inert gas should be maintained in the source bottle during extraction. For frequent use, it is advisable to aliquot the reagent into smaller, sealed quantities to protect the integrity of the bulk supply.[17]

-

Reaction Quenching: Reactions involving acyl chlorides are often exothermic. Add quenching agents (e.g., water, alcohols) slowly and under controlled cooling to manage the reaction rate.

-

Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[18] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[18]

Storage Requirements:

-

Container: Keep the compound in its original, tightly sealed container.[5][15] Containers that have been opened must be carefully resealed and kept upright.[15]

-

Location: Store in a dedicated corrosives cabinet in a cool, dry, and well-ventilated area.[5][15][16] The storage class is 8A for combustible, corrosive hazardous materials.[6]

-

Incompatibilities: Segregate from bases, alcohols, amines, strong oxidizing agents, and water.[14][15][16] Store away from heat sources and direct sunlight.[15][19]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is a baseline requirement.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection Level | Rationale and Specifications |

|---|---|---|

| Eyes/Face | Required | Chemical splash goggles AND a full-face shield. A face shield alone is insufficient as it does not protect against splashes from below. |

| Hands | Required | Butyl rubber or other chemically resistant gloves. Check manufacturer's breakthrough time data. Double-gloving is recommended for extended operations.[20][21] |

| Body | Required | A flame-resistant lab coat. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or suit is necessary.[15] |

| Respiratory | Required | Use only in a chemical fume hood. If a hood is not available or in case of ventilation failure, a NIOSH-approved respirator with a type ABEK (EN14387) filter for organic vapors and acid gases is required. |

First-Aid and Emergency Response

Immediate and correct action is vital in the event of an exposure. All laboratory personnel must be familiar with the location and operation of emergency eyewashes and safety showers.[15][18]

Immediate Actions by Exposure Route:

-

Eye Contact: This is a medical emergency. Do not delay. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[5][22] Remove contact lenses if possible. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes in a safety shower.[5][22] Wash the area with soap and water.[5] Seek immediate medical attention.[5]

-

Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration (avoiding direct mouth-to-mouth contact).[5][15] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus.[5][16] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]

Caption: Workflow for the safe management of a this compound spill.

Stability and Reactivity

Understanding the chemical incompatibilities of this compound is essential for preventing dangerous reactions.

-

Reactivity: The compound reacts violently with water, alcohols, and amines, liberating heat and toxic hydrogen chloride gas. [13][14]* Conditions to Avoid: Exposure to moisture, high temperatures, and ignition sources. [5][15]* Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas. [16] Table 4: Key Incompatible Materials

Class of Material Examples Consequence of Contact Water/Moisture Humidity, wet glassware Hydrolysis to 4-heptylbenzoic acid and HCl gas. [5][14] Bases Sodium hydroxide, amines Violent neutralization reaction. [14][16] Alcohols Methanol, ethanol Exothermic reaction to form esters and HCl gas. [14][16] Strong Oxidizing Agents Peroxides, nitrates Can lead to a violent reaction. [14][16] | Metals | Finely powdered metals | Risk of ignition or formation of flammable gases. [16]|

Toxicological Information

While a complete toxicological profile for this compound is not fully established, its corrosive nature is the primary toxicological concern. [16]

-

Routes of Exposure: Inhalation, ingestion, skin, and eye contact. [11]* Acute Effects: The substance is corrosive and causes burns upon contact with any tissue. [5][16]Inhalation can lead to severe respiratory tract irritation and potential chemical pneumonitis. [11]Ingestion causes severe damage to the gastrointestinal tract, with a danger of perforation. [16]* Chronic Effects: No specific data is available, but repeated exposure to corrosive materials can lead to chronic inflammation and tissue damage.

It is imperative to treat this compound as highly hazardous and to minimize all potential for exposure.

References

-

4-N-Heptylbenzoyl chloride(CAS# 50606-96-7). Angene Chemical. [Link]

-

This compound | CAS 50606-96-7. Matrix Fine Chemicals. [Link]

- Emergency Procedure Guide - Corrosive Liquids. Unknown Source.

-

Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]

-

How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]

- Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.

- General Use SOP for Corrosive Materials. University of Michigan-Dearborn Environmental Health and Safety.

- SAFETY DATA SHEET: 4-n-Heptylbenzoyl chloride. Thermo Fisher Scientific.

-

Preparation and Precautions of Acid Chlorides. So-Chem. [Link]

- SAFETY DATA SHEET: 4-n-Hexylbenzoyl chloride. Thermo Fisher Scientific.

-

Benzoyl chloride, 4-heptyl- - Substance Details. US EPA. [Link]

- SAFETY DATA SHEET: Benzoyl chloride. Sigma-Aldrich.

- Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health.

-

Personal Protective Equipment. US EPA. [Link]

- Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.

- SAFETY DATA SHEET: Benzoyl Chloride. TCI Chemicals.

-

Benzoyl chloride, 4-pentyl-. Organic Syntheses. [Link]

-

Acyl chlorides stability. Sciencemadness Discussion Board. [Link]

- Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.

- SAFETY DATA SHEET: Benzoyl chloride. Sigma-Aldrich (Millipore).

-

General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]

-

Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

-

5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

- SAFETY DATA SHEET: 4-Nitrobenzoyl chloride. Thermo Fisher Scientific.

-

This compound, 99%. Research Scientific. [Link]

- Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoyl chloride and thiourea.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scbt.com [scbt.com]

- 3. angenesci.com [angenesci.com]

- 4. This compound | CAS 50606-96-7 [matrix-fine-chemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound 99 50606-96-7 [sigmaaldrich.com]

- 8. 4-N-HEPTYLBENZOYL CHLORIDE CAS#: 50606-96-7 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

- 14. nj.gov [nj.gov]

- 15. wcu.edu [wcu.edu]

- 16. fishersci.com [fishersci.com]

- 17. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. actenviro.com [actenviro.com]

- 19. chemos.de [chemos.de]

- 20. epa.gov [epa.gov]

- 21. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 22. umdearborn.edu [umdearborn.edu]

An In-depth Technical Guide to 4-Heptylbenzoyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptylbenzoyl chloride is an acyl chloride compound characterized by a heptyl group attached to the para position of a benzoyl chloride ring. Its chemical formula is C₁₄H₁₉ClO.[1] This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of liquid crystals and as a building block for creating more complex molecules in the field of drug discovery.[2] The presence of the long alkyl chain and the reactive acyl chloride group makes it a versatile reagent for introducing a 4-heptylbenzoyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on the underlying chemical principles and experimental methodologies.

Historical Context and Discovery

While a singular moment of "discovery" for this compound is not prominently documented, its synthesis and use are rooted in the broader development of Friedel-Crafts acylation and the study of homologous series of 4-alkylbenzoic acids and their derivatives. The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, provided a foundational method for attaching acyl groups to aromatic rings, a key step in the synthesis of precursors to this compound. The exploration of long-chain alkyl-substituted aromatic compounds gained momentum with the rise of liquid crystal research, where the molecular shape and length significantly influence the material's properties. It is likely that this compound was first synthesized in this context, as a precursor for liquid crystal molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, beginning with the introduction of the heptanoyl group onto a benzene ring, followed by oxidation and subsequent chlorination.

Step 1: Friedel-Crafts Acylation of Benzene with Heptanoyl Chloride

This initial step involves the electrophilic aromatic substitution of benzene with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-heptanoyl-1-phenyl ketone (also known as 4-heptylacetophenone).[3]

Reaction: Benzene + Heptanoyl chloride --(AlCl₃)--> 4-Heptylacetophenone + HCl

Causality behind Experimental Choices: The use of a strong Lewis acid like AlCl₃ is crucial for activating the heptanoyl chloride, making it a more potent electrophile that can attack the electron-rich benzene ring. The reaction is typically carried out in an inert solvent to control the reaction rate and temperature.

Experimental Protocol: Synthesis of 4-Heptylacetophenone

-

In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas) is charged with anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane.

-

The mixture is cooled in an ice bath.

-

A solution of benzene (1.0 equivalent) and heptanoyl chloride (1.1 equivalents) in the same inert solvent is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours to ensure the reaction goes to completion.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 4-heptylacetophenone.

Step 2: Oxidation of 4-Heptylacetophenone to 4-Heptylbenzoic Acid

The ketone formed in the previous step is then oxidized to the corresponding carboxylic acid, 4-heptylbenzoic acid. A common and effective method for this transformation is the haloform reaction (if the starting material were a methyl ketone) or, more generally, oxidation with a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions.

Reaction: 4-Heptylacetophenone + KMnO₄ --(NaOH, H₂O, Δ)--> 4-Heptylbenzoic acid

Causality behind Experimental Choices: Potassium permanganate is a powerful oxidizing agent capable of cleaving the carbon-carbon bond between the carbonyl group and the adjacent carbon of the alkyl chain, leading to the formation of the carboxylate. The reaction is performed in a basic medium to prevent the formation of insoluble manganese dioxide and to facilitate the reaction. Acidification in the workup step protonates the carboxylate to yield the carboxylic acid.

Experimental Protocol: Synthesis of 4-Heptylbenzoic Acid

-

In a round-bottom flask, 4-heptylacetophenone (1.0 equivalent) is dissolved in a mixture of water and a small amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

Sodium hydroxide (2-3 equivalents) is added, and the mixture is heated.

-

Potassium permanganate (approximately 4 equivalents) is added portion-wise to the stirred, hot solution. The purple color of the permanganate will disappear as it is consumed.

-

The reaction mixture is refluxed until the oxidation is complete (monitored by TLC).

-

After cooling, the excess permanganate is destroyed by the addition of a small amount of sodium bisulfite.

-

The manganese dioxide precipitate is removed by filtration.

-

The filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid until the precipitation of 4-heptylbenzoic acid is complete.

-

The white solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Step 3: Conversion of 4-Heptylbenzoic Acid to this compound

The final step is the conversion of the carboxylic acid to the acyl chloride. This is most commonly achieved by reacting 4-heptylbenzoic acid with thionyl chloride (SOCl₂).[4]

Reaction: 4-Heptylbenzoic Acid + SOCl₂ --> this compound + SO₂ + HCl

Causality behind Experimental Choices: Thionyl chloride is an excellent reagent for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion and simplifying purification.[4] A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction.[5]

Experimental Protocol: Synthesis of this compound

-

In a fume hood, a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap is charged with 4-heptylbenzoic acid (1.0 equivalent) and an excess of thionyl chloride (at least 2.0 equivalents).

-

A catalytic amount of dry DMF (a few drops) is added.

-

The reaction mixture is gently heated to reflux. The evolution of SO₂ and HCl gases will be observed.

-

The reaction is continued until the gas evolution ceases (typically 1-2 hours).

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product as a colorless liquid.[6]

Visualization of the Synthetic Workflow

Caption: Multi-step synthesis of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 50606-96-7 | [1] |

| Molecular Formula | C₁₄H₁₉ClO | [1] |

| Molecular Weight | 238.75 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 1.002 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5218 | [1] |

Spectroscopic Data (Reference Data for Homologous Compounds):

-

¹H NMR (of 4-pentylbenzoyl chloride in CDCl₃): δ 8.05 (d, 2H, J = 8.3 Hz), 7.29 (d, 2H, J = 8.3 Hz), 2.68 (t, 2H, J = 7.7 Hz), 1.63 (m, 2H), 1.33 (m, 4H), 0.90 (t, 3H, J = 6.8 Hz).

-

¹³C NMR (of 4-propylbenzoyl chloride): Chemical shifts for the aromatic carbons would be expected in the range of 128-145 ppm, with the carbonyl carbon appearing downfield (around 168 ppm). The aliphatic carbons of the heptyl chain would appear upfield.

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong C=O stretch for the acyl chloride around 1770-1800 cm⁻¹, and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (of 4-propylbenzoyl chloride): The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns.

Applications

Synthesis of Liquid Crystals

This compound is a key building block in the synthesis of various liquid crystals, particularly bent-core or "banana" liquid crystals.[7] The 4-heptylbenzoyl moiety provides a rigid core with a flexible tail, a common structural motif in liquid crystalline materials. The length and nature of the alkyl chain are critical in determining the mesophase behavior (the type of liquid crystal phase) and the transition temperatures. The reactive acyl chloride group allows for the facile attachment of this unit to other molecular fragments to build up the complex architectures of liquid crystal molecules.[8]

Intermediate in Drug Discovery and Development